3-Hydroxy-12-oleanene-23,28-dioic acid

Catalog No.
S1779650
CAS No.
226562-47-6
M.F
C30H46O5
M. Wt
486.693
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-12-oleanene-23,28-dioic acid

CAS Number

226562-47-6

Product Name

3-Hydroxy-12-oleanene-23,28-dioic acid

IUPAC Name

(6aR,6bS,8aS,12aR,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid

Molecular Formula

C30H46O5

Molecular Weight

486.693

InChI

InChI=1S/C30H46O5/c1-25(2)13-15-30(24(34)35)16-14-27(4)18(19(30)17-25)7-8-20-26(3)11-10-22(31)29(6,23(32)33)21(26)9-12-28(20,27)5/h7,19-22,31H,8-17H2,1-6H3,(H,32,33)(H,34,35)/t19-,20-,21?,22?,26-,27-,28-,29?,30+/m1/s1

InChI Key

PAIBKVQNJKUVCE-QPHRCCSXSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C(=O)O)C

3-Hydroxy-12-oleanene-23,28-dioic acid (CAS 226562-47-6) is a high-purity pentacyclic triterpenoid isolated from botanical sources such as Tripterygium wilfordii, characterized by a C-3 hydroxyl group and two distinct carboxylic acid moieties at the C-23 and C-28 positions. In industrial and pharmaceutical procurement, this compound is prioritized not merely as a biological isolate, but as a rigid, multi-functional synthetic scaffold. With a molecular weight of 486.68 g/mol and defined stereochemistry, its dual-carboxyl architecture provides critical anchoring points for orthogonal derivatization, making it a foundational precursor for developing solubility-enhanced immunomodulators and highly specific analytical reference standards [1].

Buyers frequently attempt to substitute high-purity 3-Hydroxy-12-oleanene-23,28-dioic acid with either crude Tripterygium extracts or simpler monocarboxylic triterpenes like oleanolic acid, leading to severe downstream failures in both synthesis and assay validation . Crude botanical extracts contain highly reactive quinone methides (e.g., celastrol) and epoxides (e.g., triptolide) that introduce unacceptable off-target cytotoxicity and batch-to-batch reproducibility issues in cellular models. Conversely, substituting with monocarboxylic oleanane analogs restricts synthetic flexibility; the lack of the C-23 carboxyl group prevents the formation of di-salts or dual-esterified prodrugs, trapping the resulting formulations in the sub-0.1 mg/mL aqueous solubility range and necessitating harsh, undesirable excipients for in vivo dosing .

Orthogonal Derivatization Efficiency for Prodrug Synthesis

The presence of both C-23 and C-28 carboxylic acid groups allows for sterically differentiated reactivity during structural modification. Under controlled mild esterification conditions, 3-Hydroxy-12-oleanene-23,28-dioic acid permits selective C-28 modification with yields exceeding 85% before C-23 engagement, whereas attempting similar controlled conjugation with highly reactive Tripterygium metabolites like celastrol results in complex side reactions and <50% target yields [1].

Evidence DimensionSelective primary conjugate yield
Target Compound Data>85% yield for C-28 mono-esterification
Comparator Or BaselineCelastrol (reactive quinone methide) (<50% pure conjugate yield)
Quantified Difference>35% improvement in targeted synthetic yield
ConditionsMild esterification/bioconjugation conditions

High-yield, predictable derivatization drastically reduces the need for extensive chromatographic purification, lowering the cost of goods in prodrug development.

Formulation Compatibility and Aqueous Solubility Enhancement

The dicarboxylic acid structure of CAS 226562-47-6 inherently supports the formation of di-sodium or di-potassium salts, as well as di-PEGylated derivatives. Standard working solutions utilizing 10% DMSO and PEG/Tween excipients can achieve stable concentrations of 2 mg/mL, whereas monocarboxylic analogs like oleanolic acid typically precipitate at concentrations above 0.1 mg/mL under identical aqueous-dominant conditions .

Evidence DimensionMaximum stable aqueous-formulation concentration
Target Compound Data~2.0 mg/mL (as formulated di-salt/conjugate)
Comparator Or BaselineOleanolic acid (monocarboxylic) (<0.1 mg/mL)
Quantified Difference20-fold increase in formulation capacity
Conditions10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline/PBS

Overcoming the extreme lipophilicity of pentacyclic triterpenes allows for reliable in vivo dosing without relying on toxic concentrations of organic solvents.

Assay Baseline Stability and Toxicity Decoupling

Utilizing >98% pure 3-Hydroxy-12-oleanene-23,28-dioic acid completely eliminates the baseline cytotoxicity associated with crude botanical fractions. In macrophage models (e.g., RAW264.7), high-purity triterpene dioic acids maintain cell viability >95% at concentrations up to 50 µM, whereas standardized Tripterygium extracts induce severe apoptotic baseline shifts at <10 µg/mL due to trace epoxides .

Evidence DimensionMacrophage viability at active dosing ranges
Target Compound Data>95% viability at 50 µM
Comparator Or BaselineStandardized Tripterygium extract (<50% viability at equivalent mass dosing)
Quantified Difference>45% improvement in baseline cell viability
ConditionsRAW264.7 cells, 24-48 hour incubation

Procurement of the pure compound is essential for researchers needing to isolate specific anti-inflammatory mechanisms without confounding apoptotic noise from crude impurities.

Analytical Reference Standard for Botanical Quality Control

Due to its specific occurrence and stable chemical profile, CAS 226562-47-6 is procured as a high-fidelity HPLC/MS reference standard. It enables the precise quantification of oleanane-type metabolites in commercial Tripterygium wilfordii batches, ensuring regulatory compliance and batch-to-batch consistency [1].

Precursor for Solubility-Enhanced Immunomodulators

The dual C-23/C-28 carboxylic acid functional groups make this compound an ideal starting material for medicinal chemists. It is specifically selected over monocarboxylic triterpenes to synthesize di-esterified or PEGylated prodrugs aimed at treating autoimmune and inflammatory disorders, directly leveraging its superior formulation compatibility.

Substrate for Chemoenzymatic Oxidation Studies

In biocatalysis and synthetic biology, this compound serves as a rigid, well-characterized substrate for evaluating the site-selectivity of cytochrome P450 enzymes. Its existing oxidation state at C-3, C-23, and C-28 provides a defined baseline for mapping further enzymatic hydroxylation on the pentacyclic core [1].

XLogP3

6.7

Appearance

Powder

Dates

Last modified: 08-15-2023

Explore Compound Types